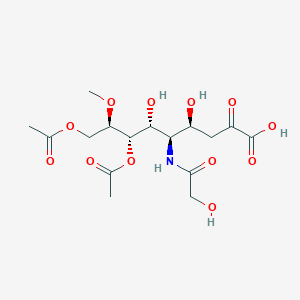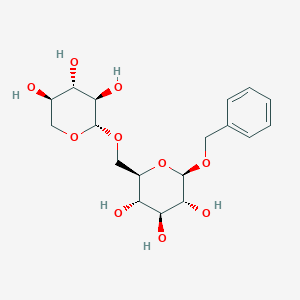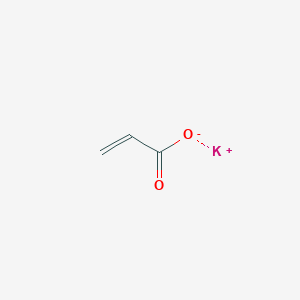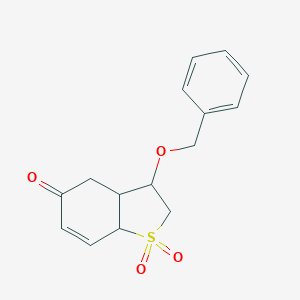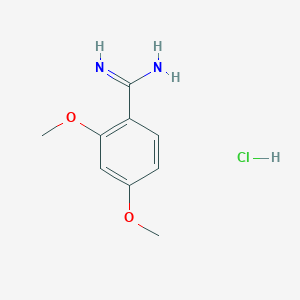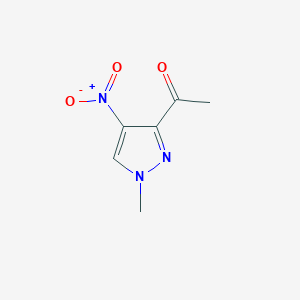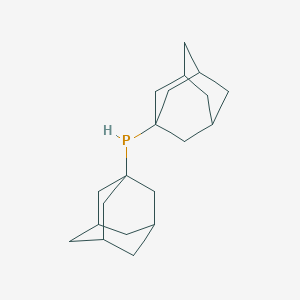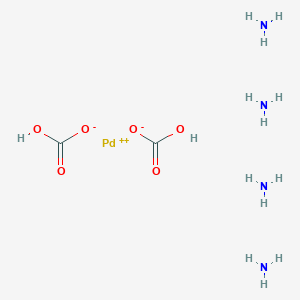
Palladium(2+), tetraammine-, (SP-4-1)-, carbonate (1:2)
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Strategies for Sustainable Palladium Catalysis
Palladium plays a vital role in synthetic chemistry and is crucial in catalytic converters and electronic equipment. Due to its high demand and limited supply, research focuses on making its use more sustainable through low-loading catalysis, recyclable catalysts, and using palladium recovered from secondary sources. Low-loading catalysts are particularly promising for sustainable transformations compared to systems that can be reused multiple times. Urban mining, the development of catalysts from recycled materials, emerges as a field with significant potential, aiming to reduce reliance on naturally sourced palladium (McCarthy, Braddock, & Wilton‐Ely, 2021).
Palladium in Water Contaminant Treatment
Palladium-based catalysts, used with hydrogen gas, have been studied for the catalytic reduction of drinking water contaminants, including halogenated organics and nitrosamines. While bench-scale studies are promising, field-scale applications face challenges such as catalyst stability and fouling. Addressing these barriers, particularly through enhancing catalyst activity and developing effective regeneration strategies, is crucial for wider application in contaminant treatment (Chaplin et al., 2012).
Hydrogen-Palladium System Review
The hydrogen-palladium system has been extensively studied, offering insights into the absorption and adsorption of hydrogen on palladium. This review attempts to bridge computational chemistry and experimental work, providing a comprehensive overview of the system's thermodynamics and kinetics. It highlights the importance of considering the variations in isotope behavior and the implications for catalyst design and hydrogen storage solutions (Jewell & Davis, 2006).
Green Synthesis of Palladium Nanoparticles
The environmentally friendly fabrication of palladium nanoparticles using plants, microbes, and enzymes has gained attention. These nanoparticles are explored for their potential in medicine, drug delivery, cancer treatment, and sensors, owing to their unique physicochemical properties. Research focuses on optimizing synthesis conditions to improve the nanoparticles' size, shape, and stability, highlighting the role of palladium nanoparticles in various applications due to their catalytic performance (Bi & Srivastava, 2022).
Catalytic Applications of Palladium
Palladium-based catalysts are fundamental in catalytic combustion systems, especially for methane oxidation. The catalyst activity depends on various factors, including the gas mixture composition and type of support. Understanding the complex mechanisms involved and addressing challenges such as catalyst poisoning and restructuring is essential for optimizing the catalytic combustion of methane over palladium-based catalysts (Ciuparu et al., 2002).
Safety And Hazards
This compound is classified as harmful if swallowed, may cause an allergic skin reaction, causes serious eye damage, may cause damage to organs through prolonged or repeated exposure, and is very toxic to aquatic life with long-lasting effects . It is advised to avoid release to the environment, wear protective gloves/eye protection/face protection, and dispose of contents/container to an approved waste disposal plant .
Eigenschaften
IUPAC Name |
azane;hydrogen carbonate;palladium(2+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2CH2O3.4H3N.Pd/c2*2-1(3)4;;;;;/h2*(H2,2,3,4);4*1H3;/q;;;;;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYYPTZGPXKUKRM-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(O)[O-].C(=O)(O)[O-].N.N.N.N.[Pd+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H14N4O6Pd | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5074896 | |
| Record name | Palladium(2+), tetraammine-, (SP-4-1)-, carbonate (1:2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5074896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Palladium(2+), tetraammine-, (SP-4-1)-, carbonate (1:2) | |
CAS RN |
134620-00-1 | |
| Record name | Palladium(2+), tetraammine-, (SP-4-1)-, carbonate (1:2) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134620001 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Palladium(2+), tetraammine-, (SP-4-1)-, carbonate (1:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Palladium(2+), tetraammine-, (SP-4-1)-, carbonate (1:2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5074896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tetraammine palladium (II) hydrogen carbonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.373 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Tetrammine Palladium Hydrogen Carbonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



